molecular formula C13H14ClN5O2 B5869726 Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate

Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate

Cat. No.: B5869726
M. Wt: 307.73 g/mol
InChI Key: FNMRGVAILKFWKT-UHFFFAOYSA-N
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Description

Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro group and a methylanilino group, as well as an aminoacetate ester. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate typically involves multiple steps. One common method starts with the chlorination of cyanuric chloride to introduce the chloro group. This is followed by nucleophilic substitution with 4-methylaniline to form the methylanilino derivative. The final step involves the reaction with methyl glycinate to introduce the aminoacetate ester group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with an amine substituent, while oxidation can produce nitro derivatives .

Scientific Research Applications

Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The chloro and methylanilino groups can

Properties

IUPAC Name

methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c1-8-3-5-9(6-4-8)16-13-18-11(14)17-12(19-13)15-7-10(20)21-2/h3-6H,7H2,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMRGVAILKFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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